molecular formula C25H24O12 B1148242 Cynarine CAS No. 1884-23-7

Cynarine

货号: B1148242
CAS 编号: 1884-23-7
分子量: 516.453
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Cynarin can be synthesized through various methods, including the extraction from artichoke leaves. The process involves grinding the leaves, followed by aqueous extraction, clarification, and adsorption using anion resin. The eluent is then concentrated and crystallized .

Industrial Production Methods: Industrial production of cynarin typically involves the use of macroporous resin for adsorption and elution with alcohol solutions. The process is designed to be energy-efficient and environmentally friendly, ensuring high-quality product output .

化学反应分析

Types of Reactions: Cynarin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide and conditions involving mild heat.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Strong bases or nucleophiles like sodium hydroxide or alkoxides.

Major Products: The major products formed from these reactions include various antioxidant derivatives and reduced forms of cynarin, which retain its biological activity .

科学研究应用

Hepatoprotective Effects

Cynarine has been extensively studied for its protective effects on liver health. Research indicates that it can reduce fat deposition in non-alcoholic fatty liver disease (NAFLD) models by modulating key signaling pathways. A study demonstrated that this compound effectively lowered levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers of liver damage, while also downregulating the expression of proteins involved in lipid metabolism such as AKT1 and MAPK1 .

Key Findings:

  • This compound acts on 48 therapeutic targets related to NAFLD.
  • It inhibits fat accumulation and promotes liver enzyme normalization.
  • Mechanisms involve the regulation of the PI3K-Akt signaling pathway .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, particularly in endothelial cells. It has been shown to suppress the expression of vascular cell adhesion molecules and reduce proinflammatory cytokine levels in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in managing inflammatory conditions .

Mechanisms:

  • Inhibition of NF-κB activation and p38 MAPK signaling pathways.
  • Increased expression of mitogen-activated protein kinase phosphatase-3 (MKP-3), which modulates inflammatory responses .

Antifibrotic Activity

Recent studies have highlighted this compound's potential as an antifibrotic agent. It inhibits the activation of hepatic stellate cells (HSCs), which are pivotal in liver fibrosis development. This compound’s mechanism involves partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ), leading to reduced cellular proliferation and activation in response to platelet-derived growth factor-BB (PDGF-BB) .

Research Insights:

  • This compound significantly reduces HSC activation and proliferation.
  • It targets PPARγ to exert its antifibrotic effects, indicating a novel therapeutic avenue for liver fibrosis .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in conditions associated with glutamate toxicity. Studies suggest that it can inhibit glutamate release in neuronal models, providing a potential strategy for treating neurodegenerative diseases characterized by excitotoxicity .

Potential Applications:

  • Treatment of neurodegenerative disorders such as Alzheimer's disease.
  • Protection against oxidative stress-induced neuronal damage .

Choleretic and Cholesterol-Lowering Effects

This compound is recognized for its choleretic properties, promoting bile flow and aiding in gallstone prevention. Additionally, it has been shown to lower cholesterol levels by enhancing bile acid synthesis and excretion, thus contributing to cardiovascular health .

Clinical Implications:

  • Management of hyperlipidemia and gallbladder diseases.
  • Supportive therapy for patients with cholesterol-related disorders .

Summary Table of this compound Applications

ApplicationMechanism/EffectKey Findings/Studies
HepatoprotectiveReduces fat deposition; regulates liver enzymesLowers ALT/AST; affects AKT1 and MAPK1 expression
Anti-inflammatorySuppresses VCAM-1; reduces cytokinesInhibits NF-κB and p38 MAPK pathways
AntifibroticInhibits HSC activation via PPARγReduces HSC proliferation; novel therapeutic target
NeuroprotectiveInhibits glutamate releasePotential treatment for neurodegenerative diseases
Choleretic/Cholesterol-loweringEnhances bile flow; lowers cholesterolSupports gallbladder health; aids in hyperlipidemia

作用机制

Cynarin exerts its effects primarily through the activation of the Keap1/Nrf2 pathway, which enhances the body’s antioxidant defenses. It promotes the dissociation of Nrf2 from Keap1, leading to the transcription of antioxidant proteins. Additionally, cynarin activates the AMPK/SIRT3 signaling pathway, contributing to its protective effects against liver injury .

相似化合物的比较

Cynarin is often compared with other hydroxycinnamic acid derivatives such as chlorogenic acid and caffeic acid. While all these compounds exhibit antioxidant properties, cynarin is unique in its potent hepatoprotective and neuroprotective effects . Similar compounds include:

Cynarin stands out due to its specific molecular interactions and pathways, making it a valuable compound in both research and practical applications.

生物活性

Cynarine, a caffeoylquinic acid derivative primarily extracted from the leaves of Cynara scolymus (artichoke), has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is known for its various pharmacological properties, including antioxidant , anti-inflammatory , hepatoprotective , and cholesterol-lowering effects. The compound functions primarily through modulation of several signaling pathways, notably involving peroxisome proliferator-activated receptor gamma (PPARγ) and various inflammatory mediators.

PPARγ Agonism

Recent studies have identified this compound as a partial agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Research has shown that this compound inhibits platelet-derived growth factor (PDGF)-BB-induced activation and proliferation of hepatic stellate cells (HSCs), which are key players in liver fibrosis. The inhibition is thought to occur through the downregulation of α-smooth muscle actin (α-SMA) expression and the phosphorylation of downstream signaling proteins such as ERK and AKT in HSCs .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory activity. A study demonstrated that it suppresses lipopolysaccharide (LPS)-induced inflammation in endothelial cells by reducing the expression of vascular cell adhesion molecule-1 (VCAM-1) and pro-inflammatory cytokines such as TNF-α and interleukin-1β. This effect is mediated by the upregulation of mitogen-activated protein kinase phosphatase 3 (MKP-3), which negatively regulates p38 MAPK and NF-κB pathways .

Antioxidant Activity

The antioxidant properties of this compound have been substantiated through various assays. It has been shown to scavenge free radicals and reduce oxidative stress markers in different biological models. In particular, this compound's ability to mitigate oxidative damage has implications for its use in conditions characterized by oxidative stress, such as cardiovascular diseases .

Cholesterol-Lowering Effects

This compound has demonstrated potential in lowering serum cholesterol levels. Clinical studies have indicated that doses ranging from 750 mg to 1500 mg can significantly reduce triglycerides and total serum lipids in patients with resistant primary hypertriglyceridemia. However, results have been inconsistent across different studies, necessitating further investigation into its efficacy .

Summary of Biological Activities

The table below summarizes the key biological activities attributed to this compound:

Biological Activity Mechanism/Effect Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines; modulates MAPK pathways
HepatoprotectiveReduces HSC activation; inhibits liver fibrosis markers
Cholesterol-loweringLowers serum triglycerides and lipids
ImmunomodulatoryModulates immune response; affects iNOS expression

Case Studies

  • Hepatic Stellate Cells Study : In vitro studies involving rat CFSC-8G HSCs showed that this compound significantly inhibited PDGF-BB-induced proliferation and activation, suggesting its potential role in preventing liver fibrosis .
  • Endothelial Inflammation Study : this compound pretreatment in LPS-stimulated endothelial cells resulted in decreased expression of inflammatory markers, highlighting its utility in managing endothelial dysfunction associated with cardiovascular diseases .
  • Cholesterol Management Trial : A clinical trial involving patients with hypertriglyceridemia demonstrated that this compound supplementation led to significant reductions in triglyceride levels, although results varied among participants .

属性

IUPAC Name

(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDUMTOHNYZQPO-RVXRWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309674
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212891-05-9, 30964-13-7
Record name 1,5-Di-O-caffeoylquinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212891-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cynarine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cynarine [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYNARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-Dicaffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。